molecular formula C7H2Cl3FO3S B6316119 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride CAS No. 1602712-84-4

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

Cat. No. B6316119
CAS RN: 1602712-84-4
M. Wt: 291.5 g/mol
InChI Key: LRQAQLKSYUHFOH-UHFFFAOYSA-N
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Description

“4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid” is a chemical compound with the molecular formula C7H3Cl2FO4S . It is a white solid and has a molecular weight of 273.07 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride” is represented by the InChI code: 1S/C7H3Cl2FO4S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white solid with a storage temperature of 0-5°C . It has a molecular weight of 273.07 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound is utilized in the synthesis of various pharmaceutical drugs. Its reactivity due to the chlorosulfonyl and fluorobenzoyl groups makes it a valuable intermediate in constructing complex molecules. For instance, it can be used to synthesize derivatives that show potential as antidiabetic agents .

Development of Antidiabetic Agents

The compound has been used in the synthesis of benzamide derivatives that act as antidiabetic agents. These derivatives have been studied for their ability to inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion . This inhibition can help manage postprandial blood glucose levels in diabetic patients.

Molecular Docking Studies

In the field of computational chemistry, 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride derivatives have been used in molecular docking studies. These studies help in understanding the interaction between drugs and their target enzymes or receptors, which is crucial for drug design and development .

Molecular Dynamic Simulation

Researchers use this compound in molecular dynamic simulations to study the stability and behavior of synthesized compounds within biological systems. This helps in predicting the efficacy and potential side effects of new drugs .

In Silico ADMET Analysis

The compound and its derivatives are subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict their pharmacokinetic properties and potential as drug candidates .

Structure-Activity Relationship (SAR) Studies

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is used in SAR studies to understand the relationship between the chemical structure of a compound and its biological activity. This is fundamental in rational drug design .

Synthesis of Chlorinated Heterocyclic Compounds

The compound is instrumental in the synthesis of chlorinated heterocyclic compounds, which are a class of compounds with diverse biological activities and significant pharmaceutical applications .

Mechanism of Action

While the specific mechanism of action for “4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride” is not available, related compounds have shown inhibitory activity against α-glucosidase and α-amylase enzymes, which are involved in carbohydrate metabolism .

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid”, indicates that it causes serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended .

properties

IUPAC Name

4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQAQLKSYUHFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

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